![molecular formula C25H27N3O3 B361915 6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938025-36-6](/img/structure/B361915.png)
6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound can serve as an intermediate for the synthesis of other heterocyclic compounds.
Medicine: : The compound could be explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: : Its unique structural properties make it suitable for use in materials science, possibly as a precursor for novel polymers or as a component in chemical sensors.
Mechanism of Action: The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. Its unique structure allows it to interact with these targets in a way that can modulate their activity, either inhibiting or activating them. This interaction typically triggers a cascade of biochemical events within the cell, affecting processes such as cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds: Similar compounds include other furo[2,3-d]pyrimidine derivatives that might have different substitutions on the furo and pyrimidine rings. Compared to these compounds, 6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern which can impart unique biological properties. List of similar compounds :
6-amino-5-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-(4-methoxyphenyl)-6-methylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-(4-fluorophenyl)-6-(methylthio)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
These similar compounds can be used for comparative studies to further understand the unique effects of our target compound.
Does this satisfy your curiosity, or is there another angle you're interested in?
Properties
IUPAC Name |
6-(benzylamino)-5-(4-tert-butylphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-25(2,3)18-13-11-17(12-14-18)19-20-22(29)27(4)24(30)28(5)23(20)31-21(19)26-15-16-9-7-6-8-10-16/h6-14,26H,15H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLJONYPKAVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(OC3=C2C(=O)N(C(=O)N3C)C)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
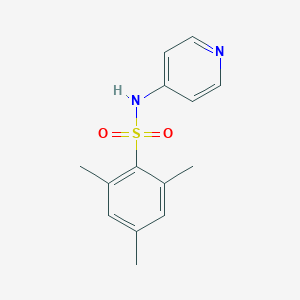
![N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide](/img/structure/B361840.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B361843.png)
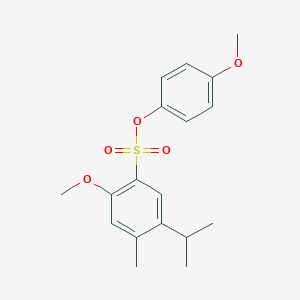
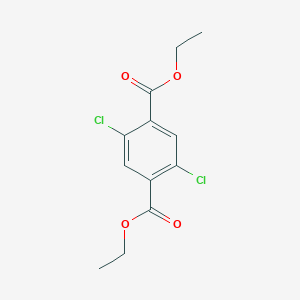
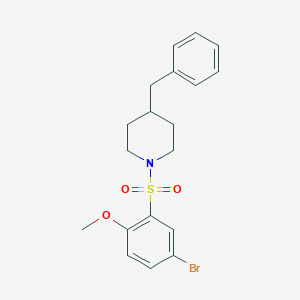
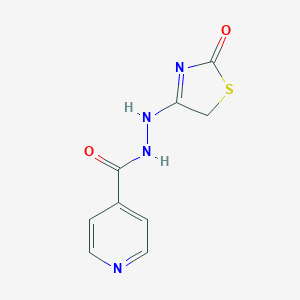
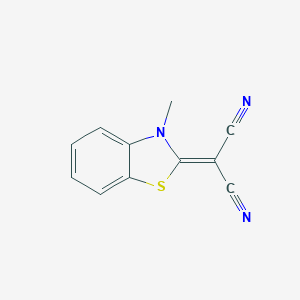
![4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B361854.png)
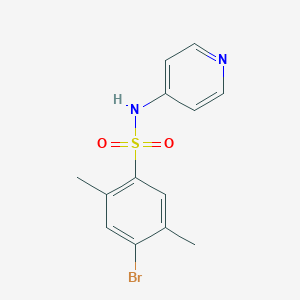
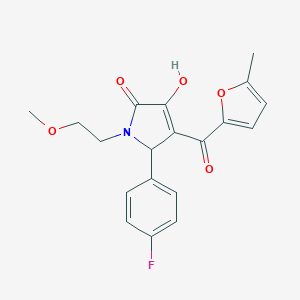
![N-(3-methoxypropyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B361867.png)
